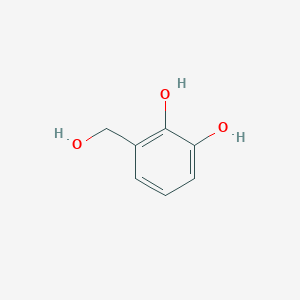

3-(Hydroxymethyl)pyrocatechol

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-(Hydroxymethyl)pyrocatechol can be synthesized through several methods. One common approach involves the hydroxymethylation of pyrocatechol. This reaction typically uses formaldehyde as the hydroxymethylating agent in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced forms of the hydroxymethyl group.

Substitution: Halogenated derivatives and other substituted products.

Aplicaciones Científicas De Investigación

Chemical Applications

Building Block in Synthesis

3-(Hydroxymethyl)pyrocatechol serves as a versatile building block for synthesizing more complex organic molecules. Its hydroxymethyl group enhances its reactivity, making it suitable for various chemical transformations.

| Application | Description |

|---|---|

| Synthesis of Complex Molecules | Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. |

Biological Applications

Biochemical Pathways and Enzyme Studies

Research has indicated that this compound can play a role in biochemical pathways. It is often utilized as a probe to study enzyme activities, particularly in the context of catechol metabolism.

| Biological Aspect | Details |

|---|---|

| Enzyme Activity | Investigated for its interactions with catechol dioxygenases and other enzymes. |

Cellular Effects

The compound exhibits complex effects on cellular systems, including potential antioxidant properties that may protect cells from oxidative stress.

Medical Applications

Therapeutic Potential

this compound has been explored for its antioxidant properties, suggesting potential therapeutic applications in treating conditions related to oxidative damage.

| Therapeutic Use | Mechanism |

|---|---|

| Antioxidant Activity | May reduce oxidative stress in cells, potentially benefiting various diseases. |

Industrial Applications

Production of Polymers and Resins

In industrial settings, this compound is utilized in the synthesis of polymers and resins, contributing to the development of materials with specific properties.

| Industrial Application | Usage Description |

|---|---|

| Polymer Production | Acts as a precursor in the formulation of specialty resins and coatings. |

Case Study 1: Adhesive Hydrogels

Recent studies have highlighted the use of catechol-functionalized hydrogels that incorporate compounds like this compound for medical applications such as tissue adhesion and drug delivery. These hydrogels leverage the adhesive properties of catechols to enhance their effectiveness in biological environments .

Case Study 2: Enzyme Inhibition

Research into catechol-O-methyltransferase inhibitors has demonstrated that derivatives of catechols can significantly inhibit enzyme activity associated with neurotransmitter metabolism. This opens avenues for developing treatments for neurological disorders .

Mecanismo De Acción

The mechanism by which 3-(Hydroxymethyl)pyrocatechol exerts its effects involves interactions with various molecular targets. For instance, it can inhibit the activation of nuclear factor kappa B (NF-κB) and activate nuclear factor erythroid 2-related factor 2 (Nrf2), which are key regulators of inflammatory responses . These interactions help modulate cellular processes and can contribute to the compound’s anti-inflammatory properties.

Comparación Con Compuestos Similares

Pyrocatechol (Catechol): Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.

Hydroquinone: Similar structure but with hydroxyl groups in the para position, leading to different chemical properties.

Resorcinol: Hydroxyl groups in the meta position, resulting in distinct reactivity and applications.

Uniqueness: 3-(Hydroxymethyl)pyrocatechol is unique due to the presence of the hydroxymethyl group, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.

Actividad Biológica

3-(Hydroxymethyl)pyrocatechol, a derivative of pyrocatechol, exhibits significant biological activities that have been the subject of various studies. This article explores its roles in enzymatic reactions, potential therapeutic applications, and its interaction with biological systems.

This compound is characterized by its hydroxymethyl group, which enhances its reactivity compared to pyrocatechol. This compound is known to participate in various biochemical pathways, particularly through its interaction with catechol-O-methyltransferase (COMT), an enzyme crucial for the metabolism of catecholamines. The inhibition of COMT by catechol derivatives can lead to increased levels of neurotransmitters such as dopamine, norepinephrine, and epinephrine, which are vital for cognitive functions and mood regulation .

Table 1: Comparison of Biological Activities

Enzymatic Interactions

The biological activity of this compound is largely mediated through its enzymatic interactions. It has been shown to catalyze reactions involving the O-methylation of catechols, which is critical for the inactivation of catecholamine neurotransmitters. This process is essential for regulating neurotransmitter levels and preventing neurotoxicity .

Case Study: COMT Inhibition

In a study examining novel catechol mimics, compounds similar to this compound were identified as potent inhibitors of COMT. These inhibitors were shown to possess improved toxicity profiles compared to traditional inhibitors like tolcapone and entacapone. The research utilized X-ray crystallography to elucidate the binding mechanisms, revealing unique interactions that enhance inhibitory potency .

Antimicrobial Properties

Recent investigations have highlighted the antimicrobial properties of this compound. Extracts containing this compound demonstrated significant activity against a range of pathogens. For instance, studies on Burkholderia contaminans revealed that catechol derivatives could inhibit melanin synthesis in pathogenic fungi, thereby impairing their growth and virulence .

Table 2: Antimicrobial Efficacy Against Pathogens

| Pathogen | Inhibition Zone (mm) | Reference |

|---|---|---|

| Meloidogyne incognita | 15 | |

| Fusarium oxysporum | 20 | |

| Candida albicans | 18 |

Therapeutic Applications

The modulation of neurotransmitter levels through COMT inhibition suggests potential therapeutic applications for this compound in treating neuropsychiatric disorders such as schizophrenia and depression. By increasing dopamine availability in the brain, this compound could help alleviate symptoms associated with these conditions .

Análisis De Reacciones Químicas

Oxidation and Reductive Pathways

Pyrocatechol derivatives are frequently involved in redox reactions mediated by enzymes or metal catalysts. While no direct studies on 3-(hydroxymethyl)pyrocatechol exist, analogous reactions include:

-

Aldo-Keto Reductase Activity :

Enzymes such as AKR1C1-3 catalyze the reduction of dihydroxybenzene derivatives. For example:This suggests that this compound could undergo similar NADP-dependent reductions .

-

Tyrosinase-Mediated Oxidation :

Tyrosinase catalyzes the aerobic oxidation of phenols to catechols via binuclear copper centers . Hydroxymethyl substitutions could influence regioselectivity or reaction rates.

Sulfonation and Glucuronidation

Enzymatic conjugation reactions are common for catechols:

The hydroxymethyl group in this compound may sterically hinder these reactions compared to unsubstituted pyrocatechol.

Polymerization and Crosslinking

Hyperbranched polyoxetanes derived from hydroxymethyl-substituted monomers (e.g., 3-ethyl-3-hydroxymethyloxetane) exhibit reactivity patterns that could inform hypotheses about this compound:

-

Cationic Polymerization :

BF₃·Et₂O initiates polymerization of hydroxymethyl-oxetanes, forming branched polymers. Reaction temperature significantly affects branching density :Temperature (°C) Degree of Branching -30 0.21 70 0.50 Similar temperature-dependent behavior might occur with hydroxymethyl-pyrocatechol derivatives.

Acid/Base Reactivity

The hydroxymethyl group introduces additional acidity:

-

Protonation/Deprotonation :

The phenolic -OH groups (pKa ~9-10) and hydroxymethyl -OH (pKa ~15-16) would govern pH-dependent reactivity. -

Chelation Potential :

The catechol moiety can bind metal ions (e.g., Fe³⁺, Cu²⁺), while the hydroxymethyl group may modify coordination geometry .

Hypothetical Reaction Pathways

Based on analogous systems:

-

Oxidative Coupling :

Under aerobic conditions, metal-catalyzed oxidation could form dimeric or oligomeric structures. -

Esterification/Acylation :

The hydroxymethyl group may react with acyl chlorides or anhydrides to form esters.

Key Data Gaps and Recommendations

-

No experimental data directly addressing this compound’s reactivity was found in the reviewed sources.

-

Future studies should prioritize:

-

Synthetic protocols for this compound.

-

Enzymatic assays with AKR/UGT isoforms.

-

Stability studies under varying pH and temperature.

-

For authoritative data, consult specialized databases like Reaxys or SciFinder, avoiding non-peer-reviewed platforms.

Propiedades

IUPAC Name |

3-(hydroxymethyl)benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c8-4-5-2-1-3-6(9)7(5)10/h1-3,8-10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBFALTGHGHULNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10162022 | |

| Record name | 3-(Hydroxymethyl)pyrocatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14235-77-9 | |

| Record name | 3-(Hydroxymethyl)-1,2-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14235-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Hydroxymethyl)pyrocatechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014235779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Hydroxymethyl)pyrocatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(hydroxymethyl)pyrocatechol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.626 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.